molecular formula C10H15NO3 B13619664 4-(1-Aminoethyl)-2,6-dimethoxyphenol

4-(1-Aminoethyl)-2,6-dimethoxyphenol

Cat. No.: B13619664
M. Wt: 197.23 g/mol
InChI Key: KXYXVWFMCGCXKL-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-dimethoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxyphenol as the starting material.

    Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Aminoethyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the methoxy groups, which may affect its reactivity and applications.

    2,6-Dimethoxyphenol: Lacks the aminoethyl group, which may limit its biological activity.

    4-(1-Aminoethyl)-2-methoxyphenol: Has only one methoxy group, which may alter its chemical properties.

Uniqueness

4-(1-Aminoethyl)-2,6-dimethoxyphenol is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3

InChI Key

KXYXVWFMCGCXKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)N

Origin of Product

United States

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